6-Benzyloxymethyl-4-hydroxypyrimidine Demonstrates Potent Anti-HIV-1 Reverse Transcriptase Activity with an EC50 of 26 nM
6-Benzyloxymethyl-4-hydroxypyrimidine exhibits potent inhibitory activity against HIV-1 reverse transcriptase, with a reported EC50 value of 26 nM . This activity is significantly more potent than that observed for modified derivative Y (EC50 = 39 nM) and modified derivative X (EC50 = 59 nM) in the same study, demonstrating that the specific substitution pattern of the parent compound is optimal for activity.
| Evidence Dimension | Inhibitory activity against HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | EC50 = 26 nM |
| Comparator Or Baseline | Modified derivative X: EC50 = 59 nM; Modified derivative Y: EC50 = 39 nM |
| Quantified Difference | Target compound is 2.3-fold more potent than derivative X and 1.5-fold more potent than derivative Y. |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This establishes a clear potency benchmark, demonstrating that the unmodified compound is a superior starting point for further development compared to its close structural analogs, providing a quantifiable basis for its selection in antiviral research.
